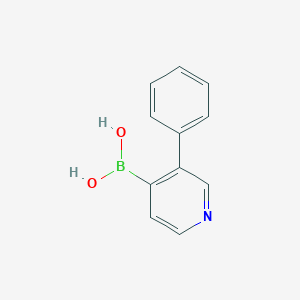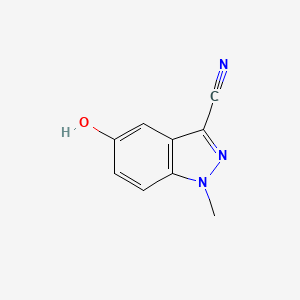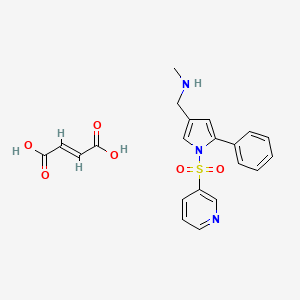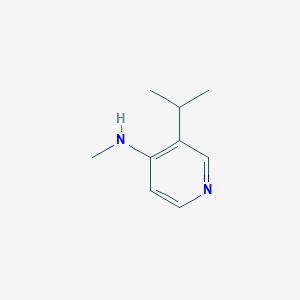
3-Isopropyl-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-N-methylpyridin-4-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is an organic compound with the molecular formula C9H14N2. This compound is characterized by a pyridine ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. It is used primarily in the synthesis of pharmaceutical intermediates and has applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-isopropylpyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-isopropyl-4-methylpyridine is reacted with an amine under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the active site of the protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-isopropyl-4-methylpyridine
- 4-Methyl-2-propan-2-ylpyridin-3-amine
- 3-Pyridinamine, 4-methyl-2-(1-methylethyl)-
Uniqueness
3-Isopropyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for KRAS G12C inhibitors sets it apart from other similar compounds, making it valuable in cancer research and drug development .
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-methyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
InChI-Schlüssel |
JATMIUSJTMOXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CN=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


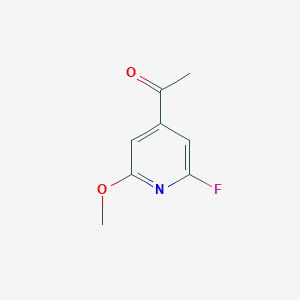

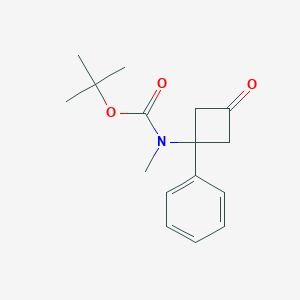
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
![2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)
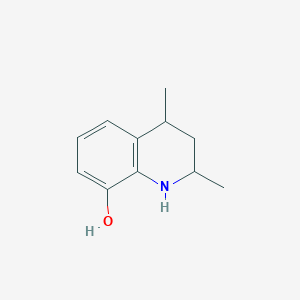


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
